molecular formula C15H12N2O2 B7843883 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B7843883
M. Wt: 252.27 g/mol
InChI Key: UEPSCOFAAWBZNL-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 109461-15-6) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-methylphenyl group at position 2 and a carboxylic acid moiety at position 5. This compound is pharmacologically significant, particularly as a metabolite or synthetic precursor of zolpidem derivatives, which are GABAA receptor modulators used in treating insomnia .

Key structural attributes include:

  • Imidazo[1,2-a]pyridine backbone: Provides π-π stacking interactions with biological targets.
  • 4-Methylphenyl substituent: Enhances lipophilicity and modulates receptor binding.
  • Carboxylic acid group: Improves solubility and enables salt formation or conjugation reactions.

Synthetic routes often involve coupling reactions between substituted pyridines and imidazole derivatives, followed by carboxylation or hydrolysis steps .

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15(18)19)6-7-14(17)16-13/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPSCOFAAWBZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of 2-(4-methylphenyl)pyridine-3-carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Industrial production also emphasizes the importance of optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid lies in its role as an intermediate in the synthesis of Zolpidem and its metabolites. Zolpidem is widely used for the treatment of insomnia and has a unique mechanism of action that targets GABA receptors in the brain. The structural modification provided by this compound enhances the pharmacological profile of Zolpidem, potentially improving its efficacy and reducing side effects.

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as 4-methylacetophenone and imidazole derivatives. This method allows for the introduction of functional groups that can be further modified to yield various derivatives with enhanced biological activity.

Case Studies

  • Zolpidem Derivatives : Research has shown that modifying the carboxylic acid group on 2-(4-Methylphenyl)imidazo[1,2-a]pyridine can lead to derivatives with improved binding affinity to GABA receptors. Studies conducted by Klupsch et al. (2006) demonstrated that certain derivatives exhibited enhanced sedative effects compared to Zolpidem itself.
  • Anticancer Activity : Some derivatives of imidazo[1,2-a]pyridine compounds have been investigated for their potential anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that specific modifications to the imidazo structure could lead to compounds with significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Additional research has indicated that certain derivatives derived from this compound may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative disease models.

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Modifications Key Properties Applications/Findings Reference
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid - Acetic acid at position 3
- Methyl at position 6
Similarity score: 0.83
Increased steric bulk
Potential metabolite in zolpidem pathways
2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid - Fluoro and methyl on phenyl
- Acetic acid at position 3
Enhanced electronic effects (fluorine)
Similarity score: N/A
Improved receptor selectivity in preclinical studies
3-(tert-butylamino)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (37) - tert-Butylamino at position 3
- Dimethylisoxazole at phenyl
Yield: 30%
MS: m/z 405.1 [M+1]+
Bromodomain inhibitor candidate (anti-cancer)
Methyl 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine-6-carboxylate - Methyl ester at position 6
- Sulfonyl group at phenyl
Lipophilic ester form
CAS: 866051-21-0
Intermediate in drug synthesis
Key Observations:
  • Position 2 modifications : Electron-withdrawing groups (e.g., sulfonyl in ) reduce electron density, affecting binding to receptors like GABAA.
  • Position 3 substitutions: Bulky groups (e.g., tert-butylamino in ) enhance steric hindrance, altering biological activity.
  • Carboxylic acid vs. ester : The free acid form (as in the parent compound) improves aqueous solubility, whereas esters (e.g., methyl ester in ) are often used as prodrugs.

Pharmacological Analogs and Derivatives

Table 2: Pharmacologically Active Derivatives
Compound Structure Pharmacological Activity Key Data Reference
Zolpidem 6-Carboxylic Acid 3-[2-(Dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid GABAA receptor modulation CAS: 109461-15-6
Molecular formula: C19H19N3O3
8-Amino-N-(2-hydroxy-2-methylpropyl)-3-(2-methylphenyl)imidazo[1,2-a]pyrazine-6-carboxamide Trifluoromethyl and hydroxypropanamide groups PI3K inhibition (anti-cancer) Patent-pending crystalline forms
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivatives Fluorophenyl and piperazinylmethyl substituents Preclinical anxiolytic activity IR/MS data confirming synthesis (e.g., m/z 400 [M]+ for IP-3)
Key Findings:
  • GABAA activity : The parent compound’s carboxylic acid group is critical for ionic interactions with receptor subunits, while ester derivatives (e.g., in ) show reduced affinity .

Biological Activity

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, also known as an imidazopyridine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a fused imidazole and pyridine ring system, which contributes to its unique biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

Research indicates that imidazopyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that imidazopyridine compounds can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies report minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticonvulsant Effects : Some derivatives have shown promise in treating epilepsy by modulating neurotransmitter systems .
  • Anti-inflammatory Activity : The compound's ability to inhibit inflammatory pathways has been documented, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazopyridine scaffold can significantly alter biological activity. For example:

  • Substituents on the phenyl ring can enhance potency and selectivity against specific targets.
  • The position of the carboxylic acid group plays a crucial role in determining the compound's solubility and bioavailability.

Pharmacological Studies

Recent pharmacological evaluations of this compound have included:

  • In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of this compound. Results indicate a favorable therapeutic window with minimal toxicity at effective doses .
  • Molecular Docking Studies : Computational studies have been conducted to predict binding affinities to various biological targets, aiding in the design of more potent analogs .

Case Studies

Several case studies highlight the therapeutic potential of imidazopyridine derivatives:

  • Cancer Treatment : A study demonstrated that a specific derivative exhibited significant tumor growth inhibition in xenograft models of breast cancer, outperforming standard chemotherapeutic agents .
  • Antimicrobial Efficacy : Another study reported that an analog showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of conventional antibiotics .

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